molecular formula C6H8N2O2 B3329726 (5-Methoxypyridazin-3-yl)methanol CAS No. 627525-69-3

(5-Methoxypyridazin-3-yl)methanol

Cat. No.: B3329726
CAS No.: 627525-69-3
M. Wt: 140.14 g/mol
InChI Key: XYIKKXJOYQGEJH-UHFFFAOYSA-N
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Description

(5-Methoxypyridazin-3-yl)methanol: is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at position 5 and a hydroxymethyl group at position 3 of the pyridazine ring makes this compound unique and interesting for various chemical and biological studies.

Scientific Research Applications

Chemistry: (5-Methoxypyridazin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool for investigating biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets can be exploited to develop therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Safety and Hazards

“(5-Methoxypyridazin-3-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound in a well-ventilated place and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridazin-3-yl)methanol typically involves the reduction of 5-methoxy-pyridazine-3-carboxylic acid ethyl ester. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The ester is dissolved in ethanol and cooled to 0°C. Sodium tetrahydroborate (NaBH4) is then added to the solution, and the reaction mixture is allowed to warm to room temperature and stirred for about an hour. The reaction is quenched by adding hydrochloric acid (HCl) and sodium bicarbonate to adjust the pH to 8. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (5-Methoxypyridazin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: 5-Methoxypyridazine-3-carboxylic acid or 5-methoxypyridazine-3-carbaldehyde.

    Reduction: 5-Methoxypyridazine.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-Methoxypyridazin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Methoxypyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    5-Methoxypyridazine-3-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

    5-Methoxypyridazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

Uniqueness: (5-Methoxypyridazin-3-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the pyridazine ring. This combination of functional groups provides a distinct reactivity profile, allowing for a wide range of chemical transformations and applications. Its versatility and potential for modification make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(5-methoxypyridazin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-2-5(4-9)8-7-3-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIKKXJOYQGEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Methoxy-pyridazine-3-carboxylic acid ethyl ester (8.1 g, 44.5 mmol) was dissolved in ethanol (105 ml) under argon. The reaction mixture was cooled to 0° C. and treated with NaBH4 (3.5 g, 89 mmol). After 10 minutes, the reaction mixture was warmed to room temperature, stirred for 1 hour and treated successively with 2N HCl and saturated sodium bicarbonate to adjust the pH at 8. The solvent was removed in vacuo and the residue was stirred with MeOH (100 ml). The suspension was filtered and the filtrate was concentrated. The residue was chromatographed over silica gel (CH2Cl2—MeOH 19:1) to provide (5-methoxy-pyridazin-3-yl)-methanol (5.2 g, 83%) as a light brown solid, MS: m/e=140 (M+).
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8.1 g
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105 mL
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3.5 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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